![molecular formula C10H10O4 B3022842 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid CAS No. 924871-41-0](/img/structure/B3022842.png)
7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Overview
Description
7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a chemical compound with the molecular formula C10H10O4 . It has a molecular weight of 194.18 g/mol . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H10O4/c1-6-4-8-9(14-3-2-13-8)5-7(6)10(11)12/h4-5H,2-3H2,1H3,(H,11,12)
. The Canonical SMILES is CC1=CC2=C(C=C1C(=O)O)OCCO2
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 194.18 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 194.05790880 g/mol . The topological polar surface area is 55.8 Ų . It has a heavy atom count of 14 .Scientific Research Applications
Kynurenine Aminotransferase II (KAT II) Inhibition
- 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has been investigated as a potential inhibitor of kynurenine aminotransferase II (KAT II) . KAT II is an enzyme involved in the kynurenine pathway, which plays a critical role in tryptophan metabolism. Inhibition of KAT II may have implications in neurodegenerative diseases and immune modulation .
Availability and Safety
- 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is available for pharmaceutical testing . However, pricing and availability may vary.
- Safety information can be obtained from the Material Safety Data Sheet (MSDS) provided by suppliers .
properties
IUPAC Name |
7-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6-4-8-9(14-3-2-13-8)5-7(6)10(11)12/h4-5H,2-3H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZONDJNDHJLBMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)O)OCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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